

An In-depth Technical Guide to the Spectroscopic Properties of Acid Red 26

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Compound of Interest		
Compound Name:	Acid Red 26	
Cat. No.:	B1679045	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic properties of **Acid Red 26** (C.I. 16150), an azo dye with applications in histology and various industrial processes. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical characteristics.

Core Spectroscopic and Physicochemical Data

Acid Red 26, also known by synonyms such as Ponceau MX and Xylidine Ponceau 2R, is a synthetic organic dye with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂.[1][2] Its spectroscopic and physical properties are summarized in the tables below.

Identifier	Value	
CAS Number	3761-53-3[3]	
Molecular Formula	C18H14N2Na2O7S2[2][3]	
Molecular Weight	~480.4 g/mol	
Exact Mass	480.00378170 Da	
Synonyms	Acid Scarlet GR, AR-26, Ponceau MX, Ponceau Xylidine, Xylidine Ponceau 2R, C.I. 16150	
Appearance	Dark red to bordeaux colored powder or crystals	



Table 1: General and Physicochemical Properties of Acid Red 26

Spectroscopic Parameter	Value	Conditions
UV-Vis Absorption Maximum (λmax)	500 nm	Not specified
504.0 to 508.0 nm	In H₂O	
Molar Absorptivity (ε)	min. 480 (unit not specified)	In H ₂ O at 504.0 to 508.0 nm (calculated on dried substance)
Mass Spectrometry	Available data on mzCloud	Instruments: Orbitrap Fusion with FAIMS; Ionization: NSI; Tandem Spectra: MS1, MS2, MS3, MS4

Table 2: Key Spectroscopic Data for Acid Red 26

The chromophoric properties of **Acid Red 26** are notably sensitive to pH, leading to distinct color changes. Under strongly acidic conditions with concentrated sulfuric acid, the color shifts from red to a magenta or wine-red hue. In the presence of strong bases like concentrated sodium hydroxide, the color changes to orange-brown.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of **Acid Red 26**. The following sections outline typical experimental protocols.

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the absorption spectrum and maximum absorbance wavelength (λ max) of **Acid Red 26**.

- 1. Materials and Equipment:
- Acid Red 26 standard



- Deionized water or appropriate buffer (e.g., PBS pH 7.2)
- · Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes
- 2. Standard Solution Preparation:
- Prepare a stock solution of Acid Red 26 by accurately weighing a known amount of the dye
 and dissolving it in a specific volume of deionized water or buffer in a volumetric flask.
- Perform serial dilutions from the stock solution to prepare a series of standard solutions with known concentrations.
- 3. Spectrophotometric Measurement:
- Turn on the spectrophotometer and allow it to warm up.
- Set the wavelength range for scanning (e.g., 200-800 nm).
- Use a blank solution (the solvent used to prepare the standards) to zero the absorbance of the instrument.
- Measure the absorbance of each standard solution in a quartz cuvette.
- Record the full absorption spectrum for a representative standard solution to determine the λmax.
- 4. Data Analysis:
- Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.
- The relationship should be linear and follow the Beer-Lambert Law within a certain concentration range.



High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This method is suitable for the separation and quantification of **Acid Red 26** in complex mixtures.

- 1. Materials and Equipment:
- · HPLC system with a UV-Vis detector
- Analytical column (e.g., C18 reversed-phase)
- Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like ammonium acetate)
- · Acid Red 26 standard
- Sample for analysis
- 2. Chromatographic Conditions:
- Mobile Phase: A suitable gradient or isocratic mixture of organic solvent and aqueous buffer.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).
- Injection Volume: A fixed volume (e.g., 10-20 μL).
- Detection Wavelength: Set at the λmax of Acid Red 26 (e.g., 505 nm).
- 3. Procedure:
- Prepare a series of standard solutions of **Acid Red 26** in the mobile phase.
- Inject the standards into the HPLC system to obtain a calibration curve based on peak area.



- Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 μ m filter.
- Inject the sample and record the chromatogram.
- 4. Data Analysis:
- Identify the peak corresponding to Acid Red 26 based on its retention time compared to the standard.
- Quantify the amount of **Acid Red 26** in the sample using the calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows for the spectroscopic analysis of **Acid Red 26**.



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Caption: Workflow for Spectroscopic Analysis of Acid Red 26.

This guide provides a foundational understanding of the spectroscopic properties of **Acid Red 26**, along with practical experimental protocols. For more in-depth research, consulting the cited literature is recommended.



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